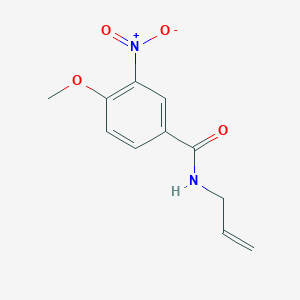![molecular formula C21H24N2O3 B4674723 N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide
Vue d'ensemble
Description
N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide, also known as IB-MECA, is a chemical compound that belongs to the family of adenosine analogues. It was first synthesized in 1993 by scientists at the University of Virginia and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide exerts its effects by binding to the A3 adenosine receptor, which is found on the surface of various cell types, including immune cells, endothelial cells, and tumor cells. Activation of the A3 receptor by N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide leads to a cascade of intracellular signaling events that result in the anti-inflammatory, anti-tumor, and anti-ischemic effects of the compound.
Biochemical and Physiological Effects:
N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of cytokine production, the induction of apoptosis in tumor cells, and the promotion of angiogenesis. N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has also been shown to have cardioprotective effects in animal models of ischemic heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide in lab experiments is its selectivity for the A3 adenosine receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other adenosine receptors. However, one limitation of N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the study of N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide. One area of research is the development of more potent and selective A3 receptor agonists. Another area of research is the investigation of the potential use of N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide in combination with other drugs for the treatment of various diseases. Finally, the study of the long-term effects of N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide in animal models and humans is an important area of future research.
Applications De Recherche Scientifique
N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has been studied extensively for its potential applications in scientific research. It is a selective agonist of the A3 adenosine receptor and has been shown to have anti-inflammatory, anti-tumor, and anti-ischemic effects. N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer, asthma, and cardiovascular disease.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)14-22-21(25)19(13-16-9-11-18(26-3)12-10-16)23-20(24)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25)(H,23,24)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAKLRSIWUHCP-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((Isobutylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674663.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4674679.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4674687.png)

![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)

![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)